REACTION_CXSMILES
|
C([O-])(=O)C.[Na+].[Cl:6][C:7]1[CH:8]=[CH:9][C:10]([O:13][CH3:14])=[N:11][CH:12]=1.[Br:15]Br>C(O)(=O)C>[Br:15][C:9]1[C:10]([O:13][CH3:14])=[N:11][CH:12]=[C:7]([Cl:6])[CH:8]=1 |f:0.1|
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
4.3 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC(=NC1)OC
|
Name
|
|
Quantity
|
3.1 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 23° C. for 64 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
It was then partitioned between ether and water
|
Type
|
WASH
|
Details
|
the resulting ether layer was washed with aqueous 1N sodium hydroxide solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with aqueous 5% sodium bisulfite solution, dried over potassium carbonate
|
Type
|
CONCENTRATION
|
Details
|
concentrated at reduced pressure
|
Type
|
CUSTOM
|
Details
|
to leave a residual brown solid
|
Type
|
DISTILLATION
|
Details
|
distilled with the material
|
Type
|
DISTILLATION
|
Details
|
distilling at 140°-150° C. at 20 torr
|
Type
|
CUSTOM
|
Details
|
collected
|
Reaction Time |
64 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=NC=C(C1)Cl)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |